2-Hydroxy-2-methyl-3-butenenitrile

Description

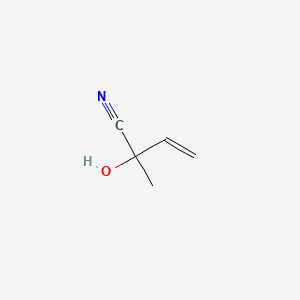

2-Hydroxy-2-methyl-3-butenenitrile (C₄H₅NO) is a nitrile derivative featuring a hydroxyl group and a methyl substituent on the same carbon (C2) and a nitrile group on C3 of a butene chain. The methyl group likely enhances steric hindrance and alters solubility compared to simpler analogs. Applications may include roles as intermediates in organic synthesis, though further studies are needed to confirm its properties and uses.

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

2-hydroxy-2-methylbut-3-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-3-5(2,7)4-6/h3,7H,1H2,2H3 |

InChI Key |

LSPINEDXJRUDKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)(C#N)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

One of the primary applications of 2-Hydroxy-2-methyl-3-butenenitrile is as an intermediate in chemical synthesis. It serves as a precursor for various compounds, including:

- Monomers for Polymer Production : It can be polymerized to produce specific polymers used in coatings and adhesives.

- Synthesis of Acids : This compound can be converted into 2-Methylbutyric acid and other derivatives, which are valuable in the flavor and fragrance industry .

Table 1: Synthesis Pathways

| Product | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 2-Methylbutyric Acid | Hydrolysis | Acidic conditions | High |

| 2-Methylbutyric Methyl Ester | Esterification | Alcoholic medium | Moderate |

Pharmaceutical Applications

This compound is also significant in pharmaceutical research. It is utilized in the synthesis of various pharmaceutical intermediates:

- Preparation of Tiglic Acid and Angelic Acid : These acids are important for synthesizing flavors and fragrances, as well as pharmaceutical compounds .

- Biocatalytic Processes : Recent studies have shown that this compound can undergo regioselective hydrolysis using enzyme catalysts to produce high yields of (E)- and (Z)-2-methyl-2-butenoic acids, which are useful in drug development .

Case Study: Biocatalytic Synthesis

A study demonstrated the use of enzyme catalysts to convert this compound into (E)-2-methyl-2-butenoic acid with high regioselectivity. The process involved:

- Contacting the nitrile with an enzyme catalyst.

- Separating the product from unreacted starting material.

- Achieving over 90% yield under optimized conditions.

Industrial Applications

In addition to its roles in synthesis and pharmaceuticals, this compound finds applications in various industrial sectors:

- Rubber Industry : It acts as a rubber accelerator, enhancing the curing process and improving the properties of rubber products .

- Dyes and Pigments : The compound is used as an intermediate in dye manufacturing, contributing to the production of vibrant colors.

- Lubricants : Its unique chemical structure allows it to function effectively as a lubricant additive, improving performance under extreme conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

2-Hydroxy-3-butenenitrile (CAS 5809-59-6)

- Structure : Features a hydroxyl group on C2 and a nitrile on C3 of a butene chain but lacks the methyl group present in the target compound.

- Key Differences :

- Molecular Weight : 69.062 vs. ~85.09 (estimated for 2-hydroxy-2-methyl-3-butenenitrile) due to the additional methyl group .

- Physical Properties : The methyl group in the target compound likely increases boiling point and density compared to 2-hydroxy-3-butenenitrile (boiling point: 195.2°C; density: 1.026 g/cm³) .

- Reactivity : The methyl group may reduce electrophilicity at C2 and stabilize intermediates via steric or electronic effects.

2-Hydroxyisobutyric Acid (CAS 594-61-6)

- Structure: A carboxylic acid with hydroxyl and methyl groups on C2 (2-hydroxy-2-methylpropanoic acid).

- Key Differences :

- Functional Group : Carboxylic acid (-COOH) vs. nitrile (-CN), leading to divergent reactivity (e.g., acidity, hydrogen bonding capacity). 2-Hydroxyisobutyric acid has a higher polarity (PSA: 57.53 Ų) compared to nitriles .

- Applications : Used in polymer synthesis (e.g., polyesters), whereas nitriles are more common in agrochemical or pharmaceutical intermediates .

2-(1H-Benzimidazol-2-yl)-3-methyl-2-butenenitrile (CAS 57320-11-3)

- Structure : Contains a benzimidazole ring fused to a nitrile-bearing butene chain.

- Molecular Weight: 195.22 g/mol vs. ~85.09 g/mol, reflecting the added benzimidazole group .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|

| 2-Hydroxy-3-butenenitrile | C₃H₃NO | 69.062 | 195.2 | 1.026 | 0.58 |

| 2-Hydroxyisobutyric acid | C₄H₈O₃ | 104.1 | Not reported | 1.22 | -0.74 |

| 2-(1H-Benzimidazol-2-yl)-3-methyl-2-butenenitrile | C₁₂H₁₀N₃ | 195.22 | Not reported | Not reported | 1.89 |

Table 2: Functional Group and Reactivity Comparison

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| This compound | -OH, -CN, -CH₃ | Nitrile hydrolysis, nucleophilic additions |

| 2-Hydroxy-3-butenenitrile | -OH, -CN | Cyanohydrin-like reactivity, prone to hydration |

| 2-Hydroxyisobutyric acid | -COOH, -OH, -CH₃ | Acid-catalyzed esterification, polymerization |

| Benzimidazole derivative | -CN, aromatic N-heterocycle | Bioactivity (e.g., kinase inhibition) |

Research Findings and Implications

- Synthetic Utility : Nitriles like 2-hydroxy-3-butenenitrile are key precursors for pharmaceuticals and agrochemicals. The methyl group in the target compound may enhance stability during synthesis .

- Thermodynamic Properties : The lower LogP of 2-hydroxyisobutyric acid (-0.74) vs. nitriles (~0.58–1.89) highlights its higher hydrophilicity, influencing solvent selection in industrial processes .

Preparation Methods

Reaction of α,β-Unsaturated Carbonyls with Hydrogen Cyanide

The most direct route involves the acid- or base-catalyzed addition of hydrogen cyanide (HCN) to α,β-unsaturated carbonyl compounds. For example, methyl vinyl ketone (CH₂=C(O)CH₃) reacts with HCN under controlled conditions to yield the target cyanohydrin:

Key Parameters

Alternative Cyanide Sources

Sodium cyanide (NaCN) or potassium cyanide (KCN) in aqueous acidic media can substitute gaseous HCN. For instance, a two-phase system with methyl vinyl ketone and NaCN in HCl yields the cyanohydrin, albeit with lower selectivity due to competing hydrolysis.

One-Pot Synthesis from Acrolein Derivatives

Patent WO2008006977A1 demonstrates a scalable method for synthesizing structurally related nitriles (e.g., HMTBN) via sequential additions of HCN and methyl mercaptan to acrolein. Adapting this protocol:

-

Step 1 : Acrolein derivative (e.g., 2-methylacrolein) reacts with HCN in a buffered medium (pH 4–6) to form the cyanohydrin intermediate.

-

Step 2 : Quenching with a mild base (e.g., NaHCO₃) neutralizes excess acid, yielding the product in >75% purity.

Advantages

Enzymatic Cyanohydrin Synthesis

Hydroxynitrile lyases (HNLs) catalyze the enantioselective addition of HCN to carbonyl compounds. While no direct studies on this compound exist, HNLs from Hevea brasiliensis have been used for analogous nitriles.

Conditions

-

pH : 5.5–7.0.

-

Solvent : Biphasic systems (water/organic) enhance enzyme stability.

-

Yield : Up to 90% enantiomeric excess reported for similar substrates.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| HCN Addition | H₃PO₄ buffer | 68–75 | 85–90 | Industrial |

| One-Pot Synthesis | NaHCO₃ | 82 | 92 | Pilot-scale |

| Enzymatic | HNL | 70–90 | 95 | Lab-scale |

Q & A

Basic Research Questions

Q. What experimental precautions are critical for handling 2-Hydroxy-2-methyl-3-butenenitrile in laboratory settings?

- Methodological Answer : Due to its classification as a flammable liquid (Category 3) and acute toxicity (oral, dermal, and inhalation; Category 3), researchers must adhere to strict safety protocols. Use fume hoods to avoid inhalation, wear nitrile gloves and safety goggles compliant with EN 166 standards, and store the compound away from ignition sources. Emergency procedures should include immediate consultation with a physician and provision of safety data sheets during medical emergencies .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is pH-dependent. Acidic buffers (e.g., pH 4–6) inhibit decomposition into reactive byproducts like acrolein. Store the compound in airtight containers under inert gas (e.g., nitrogen) at 4°C to minimize hydrolysis. Periodic UV/VIS spectroscopy (λmax ~210–230 nm) and HPLC analysis (retention time calibration) can monitor degradation .

Q. What synthetic routes are reported for this compound, and how can yields be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic addition of cyanide to α,β-unsaturated carbonyl intermediates. Optimizing reaction temperature (e.g., 0–5°C for kinetic control) and using anhydrous solvents (e.g., THF) can improve yields to ~73–90%. Purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes impurities .

Advanced Research Questions

Q. How can contradictory data on the decomposition of this compound in biological vs. abiotic systems be resolved?

- Methodological Answer : In cell-free systems, acidic buffers stabilize the compound, with <1% decomposition into acrolein. In biological systems, resting cells (e.g., bacterial cultures) enzymatically convert it to 2-hydroxy-3-butenoic acid. Control experiments (e.g., heat-killed cells + acidic buffer) and parallel LC-MS/MS analysis of both systems can isolate enzymatic vs. chemical pathways .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Elucidation : Use ¹H/¹³C NMR to identify key signals (e.g., nitrile C≡N at ~120 ppm, hydroxyl proton at δ 5.2–5.5 ppm).

- Quantitative Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 220 nm.

- Stability Profiling : Track decomposition kinetics via time-resolved FT-IR spectroscopy, focusing on C≡N (2250 cm⁻¹) and C=O (1700 cm⁻¹) bands .

Q. How can mechanistic studies differentiate between acid-catalyzed and enzyme-mediated hydrolysis of this compound?

- Methodological Answer :

- Acid-Catalyzed Pathway : Conduct reactions in deuterated sulfuric acid (D2SO4/D2O) and monitor intermediates via in-situ NMR.

- Enzymatic Pathway : Use isotope-labeled substrates (e.g., ¹⁸O-water) with microbial cells (e.g., Rhodococcus spp.) and analyze products via high-resolution mass spectrometry (HRMS) to confirm oxygen incorporation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C/¹³C isotopologues to identify rate-limiting steps .

Data Contradiction Analysis

Q. What strategies address discrepancies in reported toxicity profiles of this compound across studies?

- Methodological Answer : Variability may arise from differences in purity (e.g., residual solvents). Standardize testing using HPLC-purified samples (>98% purity) and validate toxicity assays (e.g., OECD Guideline 423 for acute oral toxicity) across multiple model organisms (e.g., rats, zebrafish). Meta-analyses of LD50 data with fixed-effects models can quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.